Ethyl 3-amino-3-ethoxyacrylate hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a chemical compound used in various chemical syntheses . . It’s used as a reagent in the synthesis of pyridine carboxamides, which are known to inhibit c-Jun NH2-terminal kinases . These kinases are involved in various cellular processes, including inflammation, differentiation, and apoptosis.
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. As a chemical reagent, it likely interacts with other compounds to facilitate the formation of new chemical structures. In the context of pyridine carboxamide synthesis, it may contribute to the formation of the carboxamide group, which is crucial for the inhibitory activity against c-Jun NH2-terminal kinases .
Biochemical Pathways
Given its use in the synthesis of pyridine carboxamides, it may indirectly influence the mapk signaling pathway, where c-jun nh2-terminal kinases play a key role .
Result of Action
Compounds synthesized using this reagent, such as pyridine carboxamides, can inhibit c-jun nh2-terminal kinases, potentially influencing cellular processes like inflammation, differentiation, and apoptosis .
Action Environment
The action of this compound, like other chemical reagents, can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. It’s typically stored at 2-8°C , suggesting that lower temperatures may be necessary to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Its role in the synthesis of pyridine carboxamides suggests that it may interact with enzymes, proteins, and other biomolecules involved in this process
Cellular Effects
Given its role in the synthesis of pyridine carboxamides, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . These potential effects need to be confirmed through experimental studies.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-ethoxyacrylate hydrochloride can be synthesized through the reaction of ethyl 3-amino-3-ethoxyacrylate with hydrochloric acid. The reaction typically involves dissolving ethyl 3-amino-3-ethoxyacrylate in a suitable solvent, such as chloroform, and then adding hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-ethoxyacrylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Condensation Reactions: It can react with compounds like malononitrile to form more complex structures.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Chloroform: Commonly used as a solvent in these reactions.
Major Products
Pyridine Carboxamides: Formed through reactions involving this compound as a reagent.
Scientific Research Applications
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is used in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-amino-3-ethoxyacrylate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and research applications .
Properties
IUPAC Name |
ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGHNNMPKVPTKF-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)OCC)/N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34570-16-6 | |
Record name | 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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